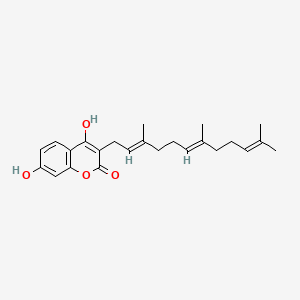
Ammoresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ammoresinol can be synthesized through various extraction methods. One common approach involves the use of dichloromethane (DCM) and n-hexane as solvents to extract the compound from the resin of Dorema ammoniacum . The extraction process typically involves the following steps:
Resin Collection: The resin is collected from the plant.
Solvent Extraction: The resin is dissolved in DCM or n-hexane.
Filtration and Evaporation: The solution is filtered to remove impurities, and the solvent is evaporated to obtain the crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar solvents and purification techniques. The scalability of the process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
化学反応の分析
Types of Reactions
Ammoresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with different biological activities .
科学的研究の応用
作用機序
Ammoresinol exerts its effects through various molecular targets and pathways. It has been shown to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
類似化合物との比較
Ammoresinol is part of the coumarin family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:
7-Hydroxycoumarin: Known for its anticoagulant properties.
Scoparone: Exhibits anti-inflammatory and vasodilatory effects.
Dicoumarol: Acts as a vitamin K antagonist and is used as an anticoagulant.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits, such as its strong antimicrobial and antioxidant properties .
特性
CAS番号 |
643-57-2 |
|---|---|
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-13-21-23(26)20-14-12-19(25)15-22(20)28-24(21)27/h7,9,11-12,14-15,25-26H,5-6,8,10,13H2,1-4H3/b17-9+,18-11+ |
InChIキー |
BRIROITVQMZRGP-XURGJTJWSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=C(C=C(C=C2)O)OC1=O)O)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=C(C=C(C=C2)O)OC1=O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


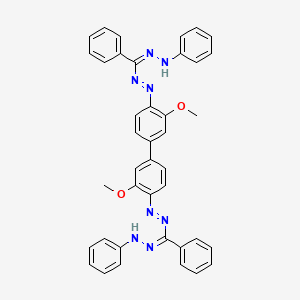
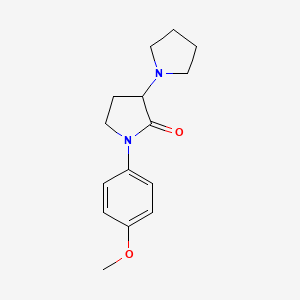
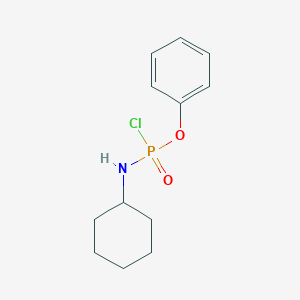
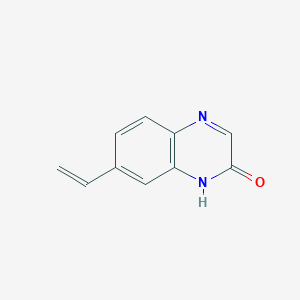
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)



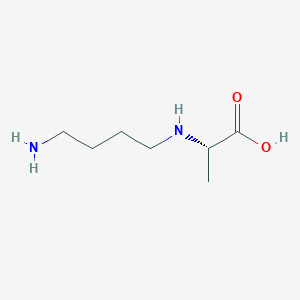
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)

![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

